molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

2-Bromo-5-hydroxybenzaldehyde

Numéro de catalogue: B121625
Numéro CAS: 2973-80-0
Poids moléculaire: 201.02 g/mol
Clé InChI: SCRQAWQJSSKCFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Bromination of Protected Hydroxybenzaldehyde Derivatives

The most reliable method for synthesizing 2-bromo-5-hydroxybenzaldehyde involves a three-step process: hydroxyl group protection, regioselective bromination, and subsequent deprotection . This approach minimizes side reactions caused by the hydroxyl group’s reactivity during electrophilic substitution.

Protection of 3-Hydroxybenzaldehyde

The hydroxyl group in 3-hydroxybenzaldehyde is protected as a methoxy ether to form 3-methoxybenzaldehyde. This step prevents undesired oxidation or side reactions during bromination. Typical conditions include:

  • Reagent : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Solvent : Acetone or DMF.

  • Yield : >85% .

Regioselective Bromination

Adapting methodologies from analogous chlorinated systems , bromination of 3-methoxybenzaldehyde is achieved using N-bromosuccinimide (NBS) under controlled acidic conditions:

ParameterCondition
SolventConcentrated H₂SO₄ (90-98%)
CatalystIodine (I₂) or KI (0.1–1 mol%)
Temperature≤15°C during NBS addition
Post-reaction heating25–55°C for 1–6 hours
Yield80–90% (theoretical)

Mechanism : The strong acid generates bromine radicals (Br- ) via NBS decomposition. The methoxy group directs electrophilic bromination to the ortho position relative to itself, yielding 2-bromo-5-methoxybenzaldehyde .

Deprotection to Yield this compound

The methoxy group is cleaved using boron tribromide (BBr₃) or hydrobromic acid (HBr):

  • Conditions : Anhydrous dichloromethane (DCM) at 0°C to room temperature.

  • Yield : 70–80% .

Equation :

\text{2-Bromo-5-methoxybenzaldehyde} + \text{BBr₃} \rightarrow \text{this compound} + \text{B(OCH}3\text{)3}

Direct Bromination of 3-Hydroxybenzaldehyde

Direct bromination without protection is challenging due to the hydroxyl group’s dual role as an activating (electron-donating) and deactivating (via protonation in acid) group. However, under optimized conditions, regioselectivity can be achieved.

Acid-Mediated Bromination

In concentrated sulfuric acid, the hydroxyl group is protonated, rendering it meta-directing. Concurrently, the aldehyde group (electron-withdrawing) directs bromination to the ortho position relative to itself:

ParameterCondition
SolventH₂SO₄ (98%)
Brominating agentNBS or Br₂
CatalystI₂ (0.5 mol%)
Temperature0–10°C during addition
Yield50–60% (lower due to side products)

Limitation : Competing bromination at the para position of the aldehyde group reduces yield.

Radical Bromination in Non-Acidic Media

Using NBS and a radical initiator (e.g., AIBN) in a non-polar solvent (CCl₄) minimizes protonation of the hydroxyl group, allowing it to act as an ortho/para director:

ParameterCondition
SolventCarbon tetrachloride (CCl₄)
InitiatorAIBN (1 mol%)
Temperature60–80°C (reflux)
Yield40–50%

Outcome : A mixture of this compound (major) and 4-bromo-3-hydroxybenzaldehyde (minor) forms, requiring chromatographic separation .

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

MethodYield (%)Purity (%)ComplexityScalability
Protection-Bromination-Deprotection70–80>95HighIndustrial
Direct Acidic Bromination50–6080–90ModerateLab-scale
Radical Bromination40–5070–80LowLab-scale

Key Findings :

  • The protection-deprotection strategy offers the highest yield and purity, making it preferable for large-scale synthesis .

  • Direct methods suffer from regioselectivity issues but are viable for small batches.

Emerging Approaches and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves selectivity:

  • Conditions : 100°C, 20 minutes, NBS in H₂SO₄.

  • Yield : 75% (preliminary data) .

Enzymatic Bromination

Preliminary studies explore halogenase enzymes for eco-friendly bromination:

  • Enzyme : Vanadium-dependent haloperoxidase.

  • Substrate : 3-Hydroxybenzaldehyde.

  • Yield : <30% (current limitation) .

Applications De Recherche Scientifique

Synthesis and Characterization

2-Bromo-5-hydroxybenzaldehyde is synthesized through various methods, often involving bromination and hydroxylation of benzaldehyde derivatives. The compound serves as a key intermediate in the synthesis of several pharmaceutical agents:

  • PDE4 Inhibitors : Used to treat inflammatory diseases such as asthma and COPD.
  • BCL-XL Inhibitors : Potential agents for cancer therapy by promoting apoptosis in cancer cells.

Pharmaceutical Synthesis

The compound is a critical building block in the synthesis of various therapeutic agents:

Application Description
PDE4 InhibitorsEnhances efficacy in treating inflammatory conditions by improving bioavailability and selectivity .
BCL-XL InhibitorsPromotes apoptosis in cancer cells, providing a therapeutic avenue for cancer treatment .
Cancer Cell Growth InhibitorsActs as an intermediate in synthesizing compounds that inhibit cancer cell proliferation .

This compound exhibits various biological activities:

  • Enzymatic Activity Inhibition : It inhibits specific enzymes involved in inflammation and cancer progression, making it valuable for therapeutic applications .
  • Cellular Pathway Modulation : The compound influences critical pathways involved in cell survival and apoptosis, which are vital for developing cancer treatments .

Case Study 1: PDE4 Inhibitor Development

Recent studies have highlighted the effectiveness of derivatives of this compound in enhancing PDE4 inhibitor potency. These derivatives demonstrated improved selectivity and reduced side effects compared to traditional PDE4 inhibitors, making them promising candidates for further clinical development.

Case Study 2: BCL-XL Targeting

Research has shown that compounds derived from this compound can effectively inhibit BCL-XL, leading to increased apoptosis in various cancer cell lines. This mechanism provides a potential strategy for developing novel anti-cancer therapies.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 2-Bromo-5-hydroxybenzaldehyde
  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.01 g/mol
  • CAS RN : 2973-80-0 .

Structural Features :
The compound features a benzaldehyde backbone with a bromine atom at the ortho (C2) position and a hydroxyl group at the para (C5) position. Its crystal structure is stabilized by intermolecular O—H···O hydrogen bonds, forming zigzag chains along the [110] plane .

Commercial Availability :

  • Purity: >95.0% (HPLC) .
  • Pricing: ~JP¥6,500/g (1g scale) .

Comparison with Structurally Similar Compounds

2-Bromo-6-hydroxybenzaldehyde

  • CAS RN : 22532-61-2 .
  • Structural Differences : Bromine at C2, hydroxyl at C6 (meta to aldehyde).
  • Reactivity: No direct synthesis applications reported in the evidence, but positional isomerism likely alters electronic effects and reactivity compared to the 5-hydroxy derivative.
  • Commercial Data : Purity >97.0% (HPLC), priced similarly to this compound .

5-Bromo-2-hydroxybenzaldehyde

  • CAS RN : 1761-61-1 .
  • Structural Differences : Bromine at C5, hydroxyl at C2.
  • Applications : Forms thiosemicarbazone derivatives (e.g., 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone ), characterized by single-crystal X-ray studies .
  • Spectroscopic Data : Infrared (IR) spectra confirm hydroxyl and aldehyde functional groups; crystal packing involves π-stacking interactions .

2-Bromo-5-fluorobenzaldehyde

  • CAS RN: Not explicitly listed, but structurally analogous.
  • Structural Differences : Fluorine replaces hydroxyl at C4.
  • Crystal Structure : Exhibits Br⋯F halogen interactions (3.19–3.37 Å) and π-stacking (centroid distance: 3.87 Å) .
  • Reactivity : Fluorine’s electron-withdrawing nature may enhance electrophilic substitution at the aldehyde group. Used in synthesizing bioactive compounds .

4-Hydroxybenzaldehyde

  • CAS RN : 123-08-0 .
  • Applications : Widely used in perfumery and pharmaceuticals. Lacks bromine’s steric and electronic effects, making it less reactive in halogen-specific coupling reactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound CAS RN Substituents (Positions) Molecular Weight (g/mol) Key Interactions
This compound 2973-80-0 Br (C2), OH (C5) 201.01 O—H···O hydrogen bonds
2-Bromo-6-hydroxybenzaldehyde 22532-61-2 Br (C2), OH (C6) 201.01 Not reported
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 Br (C5), OH (C2) 201.01 π-stacking
2-Bromo-5-fluorobenzaldehyde - Br (C2), F (C5) 203.00 Br⋯F halogen bonds

Research Findings and Key Insights

  • Reactivity Trends : The position of bromine and hydroxyl groups dictates regioselectivity in cross-coupling reactions. For example, this compound’s C2 bromine facilitates Suzuki-Miyaura coupling, critical in Crisaborole synthesis .
  • Crystal Engineering : Halogen and hydrogen bonding interactions in 2-bromo-5-fluorobenzaldehyde and 5-bromo-2-hydroxybenzaldehyde enable tailored crystal packing, relevant to material science .
  • Cost vs. Utility : Despite higher purity (>97%), 2-bromo-6-hydroxybenzaldehyde lacks documented pharmaceutical applications, highlighting the importance of substituent positioning .

Activité Biologique

2-Bromo-5-hydroxybenzaldehyde (C7H5BrO2) is an organic compound notable for its role in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the production of various therapeutic agents, including phosphodiesterase-4 (PDE4) inhibitors and B-cell lymphoma-extra large (BCL-XL) inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C7H5BrO2
  • Molecular Weight : 201.02 g/mol
  • Melting Point : 130-135 °C
  • Boiling Point : 286.7 °C
  • Density : 1.7 g/cm³
  • Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

This compound acts primarily as a biochemical reagent that interacts with various biological targets. Its mechanism involves:

  • Inhibition of Enzymatic Activity : The compound is known to inhibit specific enzymes, which leads to therapeutic effects in conditions such as inflammation and cancer.
  • Role in Drug Synthesis : It is utilized in synthesizing compounds that modulate cellular pathways critical for disease progression, particularly in cancer and inflammatory diseases .

Pharmacological Applications

The compound has been studied for its potential applications in several areas:

PDE4 Inhibitors

PDE4 inhibitors are crucial in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this compound can enhance the efficacy of these inhibitors by improving their bioavailability and selectivity .

BCL-XL Inhibitors

BCL-XL is a protein that plays a significant role in preventing apoptosis in cancer cells. Compounds derived from this compound have shown promise in promoting apoptosis in cancer cells by inhibiting BCL-XL activity, thereby providing a potential therapeutic avenue for cancer treatment .

Synthesis and Characterization Studies

Research has documented various synthetic routes for producing this compound and its derivatives. For instance, it has been synthesized using thionyl chloride under controlled conditions, yielding high purity products suitable for further biological testing .

Data Table: Overview of Biological Activities

Activity TypeTarget/PathwayReference
PDE4 InhibitionAnti-inflammatory pathways
BCL-XL InhibitionApoptosis induction
Antibacterial PotentialUPEC strains

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position is susceptible to nucleophilic displacement due to electron-withdrawing effects from the aldehyde and hydroxyl groups. Common reactions include:

  • Amination : Reaction with ammonia or amines under catalytic conditions (e.g., Cu) to yield amino-substituted derivatives.

  • Hydroxylation : Substitution with hydroxide ions to form dihydroxybenzaldehydes, though steric hindrance may limit efficiency .

Example Reaction:

2 Bromo 5 hydroxybenzaldehyde+NH3Cu 2 Amino 5 hydroxybenzaldehyde+HBr\text{2 Bromo 5 hydroxybenzaldehyde}+\text{NH}_3\xrightarrow{\text{Cu }}\text{2 Amino 5 hydroxybenzaldehyde}+\text{HBr}

Aldehyde Group Transformations

The aldehyde functional group participates in oxidation, reduction, and condensation reactions:

  • Oxidation : Using strong oxidants like KMnO4_4 or CrO3_3 converts the aldehyde to 2-bromo-5-hydroxybenzoic acid .

  • Reduction : Catalytic hydrogenation or LiAlH4_4 reduces the aldehyde to 2-bromo-5-hydroxybenzyl alcohol.

  • Schiff Base Formation : Condensation with primary amines forms imines, intermediates in drug synthesis .

Example Reaction:

2 Bromo 5 hydroxybenzaldehyde+R NH2R N CH C6H3BrOH +H2O\text{2 Bromo 5 hydroxybenzaldehyde}+\text{R NH}_2\rightarrow \text{R N CH C}_6\text{H}_3\text{BrOH }+\text{H}_2\text{O}

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl structures, essential in medicinal chemistry .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines for complex heterocycles .

Example Reaction:

2 Bromo 5 hydroxybenzaldehyde+Ar B OH 2Pd baseAr C6H3(OH)CHO+Byproducts\text{2 Bromo 5 hydroxybenzaldehyde}+\text{Ar B OH }_2\xrightarrow{\text{Pd base}}\text{Ar C}_6\text{H}_3(\text{OH})\text{CHO}+\text{Byproducts}

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophiles to para or ortho positions, while bromine and aldehyde deactivate the ring. Key reactions include:

  • Nitration : Limited by deactivation; occurs selectively under controlled conditions.

  • Sulfonation : Requires strong acidic conditions .

Hydroxyl Group Modifications

The phenolic –OH group undergoes typical reactions:

  • Protection/Deprotection : Silylation or acetylation for stability during synthesis .

  • Alkylation : Forms ethers using alkyl halides and bases .

Example Reaction:

2 Bromo 5 hydroxybenzaldehyde+CH3IK2CO32 Bromo 5 methoxybenzaldehyde+HI\text{2 Bromo 5 hydroxybenzaldehyde}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{2 Bromo 5 methoxybenzaldehyde}+\text{HI}

Key Research Findings

  • Synthetic Utility : High-yield demethylation of 2-bromo-5-methoxybenzaldehyde (90.9% yield) using BBr3_3 confirms efficient access to the compound .

  • Pharmaceutical Relevance : Used in synthesizing PDE4 inhibitors, highlighting its role in anti-inflammatory drug development .

  • Cross-Coupling Efficiency : Demonstrated in Suzuki reactions for creating complex aryl structures .

For specific reaction conditions or yields, further experimental data is required, as existing literature focuses on synthesis and applications rather than mechanistic studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-5-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is often synthesized via multi-step reactions. For example, starting from 3-hydroxybenzaldehyde, bromination can yield this compound. Reaction optimization involves controlling temperature (e.g., 0–5°C for bromine addition), stoichiometry of reagents, and purification via column chromatography. A reported five-step synthesis (substitution, reduction, esterification, boronization, cyclization) achieved a total yield of 34.5% and HPLC purity >99.9% . Key parameters include solvent choice (e.g., DCM for nitration) and catalytic systems (e.g., SnCl₂ for nitro group reduction) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying substituent positions. For crystallographic validation, single-crystal X-ray diffraction (XRD) reveals intermolecular interactions, such as O–H···O hydrogen bonds between hydroxyl and aldehyde groups, stabilizing zigzag chains along the [110] plane . XRD data refinement using SHELXL software (R factor = 0.030) ensures high precision in bond length/angle measurements .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Ensure proper ventilation to avoid inhalation risks. Toxicological data are limited, so adhere to hazard mitigation protocols outlined in safety data sheets .

Advanced Research Questions

Q. How does the positioning of bromine and hydroxyl groups influence the reactivity of this compound in regioselective reactions?

  • Methodological Answer : The meta-positioning of hydroxyl and para-bromine groups directs electrophilic substitution reactions. For example, nitration with copper nitrate/claycop in DCM selectively targets the ortho position relative to the hydroxyl group, as steric and electronic effects dominate. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and electrostatic potential maps .

Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?

  • Methodological Answer : Polymorphism is observed due to flexible hydrogen-bonding networks. Slow evaporation from ethanol/water mixtures at 4°C promotes single-crystal growth. For high-resolution studies, synchrotron XRD or cryocooling (100 K) minimizes thermal motion artifacts. SHELX programs are recommended for refining twinned or low-resolution data .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : It is a key intermediate in synthesizing crisaborole (a topical PDE4 inhibitor). Steps include Suzuki-Miyaura coupling with boronic acids, followed by cyclization. Optimizing cross-coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base in THF/H₂O) improves yields. Purity is monitored via HPLC with UV detection at 254 nm .

Q. What mechanistic insights explain unexpected byproducts during bromination of 3-hydroxybenzaldehyde to this compound?

  • Methodological Answer : Competing pathways (e.g., dibromination or oxidation) may occur under excess Br₂ or elevated temperatures. Mechanistic studies using LC-MS or in situ IR spectroscopy identify intermediates. Quenching the reaction at partial conversion and analyzing time-resolved samples can clarify the dominant pathway .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies in DMSO, ethanol, and aqueous buffers show degradation via hydrolysis of the aldehyde group under acidic conditions. Accelerated stability testing (40°C/75% RH) over 14 days, monitored by NMR, reveals decomposition products. Storage in anhydrous DCM at –20°C is recommended for long-term stability .

Propriétés

IUPAC Name

2-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQAWQJSSKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049265
Record name 2-Bromo-5-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-80-0, 1761-61-1
Record name 2-Bromo-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 3-hydroxybenzaldehyde (Aldrich, 101.39 g, 805 mmol) in chloroform (1000 mL), was added bromine (45 mL, 845 mmol) in chloroform (200 mL) drop wise over a period of 2 h at room temperature. The reaction mixture was stirred at room temperature overnight and filtered to collect crude 2-bromo-5-hydroxy benzaldehyde (32 g) as a dark brown solid. The filtrate was concentrated to 200 mL, filtered through a pad of Celite and silica gel (40 g) and washed with ether (1000 mL). The filtrate was concentrated in vacuo to give a second crop of the crude desired aldehyde (60 g) as a dark brown solid. The above solids were combined and dissolved in glacial acetic acid (360 mL) by heating. Water (840 mL) was added and the solution was filtered hot. The solution was allowed to attain room temperature and kept in a refrigerator overnight. The crystals obtained were collected by filtration and washed with water, dried overnight in vacuo to furnish (60 g, 37%) of the desired product as a purplish brown crystalline solid, mp: 135° C.
Quantity
101.39 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

To the solution of 2-bromo-5-methoxy-benzaldehyde (10 g, 46.5 mmol) at −78° C. is added BBr3 (25 g, 93.75 mmol) and allowed to warm to room temperature. After 2 h, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over MgSO4, concentrated and purified by column chromatography to afford 3.6 g of 2-bromo-5-hydroxy-benzaldehyde. To the solution of 2-bromo-5-hydroxy-benzaldehyde (1.45 g, 7.2 mmol in benzene (30 ml) and THF (6 ml) is added 1,3-propanediol (2.74 g, 36 mmol) and TsOH (37 mg, 0.22 mmol). The mixture is refluxed for 24. After cooling down, the solvent is evaporated. The residue is loaded on silica and purified by column chromatography to afford the titled compound (2.3 g) as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction Scheme 9 shows the synthetic route to prepare aminomethyldihydrocinnamate headpiece. 3-Hydroxybenzaldehyde (29) is reacted with bromine to give 2-bromo-5-hydroxybenzaldehyde (30), which is then coupled to t-butylacrylate to give the compound (31). Compound (31) is treated with NH2OH to give oxime (32), which undergoes hydrogenation to give aminomethyldihydrocinnamate (33). Various functional groups (Z2) can be introduced at the aminomethyl portion of compound (33) to afford compound (34).
Name
aminomethyldihydrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 3-hydroxybenzaldehyde (1 kg, 8.2 mol) in CH2Cl2 (10 L) was added a solution of bromine (1.3 kg, 8.2 mol) in CH2Cl2 (620 mL) over 1 h. After stirring for about 22 h, the solids were isolated by filtration, washed with CH2Cl2 (4 L), and dried under vacuum to afford of 2-bromo-5-hydroxybenzaldehyde as a tan solid (1.05 kg, 63%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1.3 kg
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 4
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 6
2-Bromo-5-hydroxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.